molecular formula C12H9N3O B3352612 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol CAS No. 5004-83-1

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol

Cat. No.: B3352612
CAS No.: 5004-83-1
M. Wt: 211.22 g/mol
InChI Key: SRYNFTOUOFLELK-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)pyridin-3-ol is an organic compound with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol . Its structure features a benzimidazole moiety linked to a 3-hydroxypyridine ring, a scaffold known for its versatile coordination chemistry and potential in forming metal complexes. This structure is common in compounds studied for their pharmaceutical and materials science applications, particularly as an intermediate or building block in the synthesis of more complex molecules . As a benzimidazole derivative, this compound is of significant interest in medicinal chemistry research for exploring enzyme inhibition and receptor modulation. In materials science, its heterocyclic architecture makes it a candidate for developing novel coordination polymers and luminescent materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-10-6-3-7-13-11(10)12-14-8-4-1-2-5-9(8)15-12/h1-7,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYNFTOUOFLELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469127
Record name 2-(1H-benzimidazol-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5004-83-1
Record name 2-(1H-benzimidazol-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol typically involves the condensation of o-phenylenediamine with pyridine-3-carboxaldehyde under acidic conditions. This reaction forms the imidazole ring fused with the pyridine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .

Chemical Reactions Analysis

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol is C12H10N2O. The compound features a hydroxyl group at the pyridine position, enhancing its reactivity and interactions with biological targets. Its synthesis typically involves multi-step reactions starting from simpler precursors, such as pyridine aldehydes and benzene-1,2-diamines. Common methods include:

  • Microwave-assisted synthesis : This technique allows for rapid heating and improved yields.
  • Conventional heating methods : Traditional synthetic routes are also employed, often yielding comparable results.

Characterization of the compound is performed using various spectroscopic techniques, including ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity .

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. Studies have shown that 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol can inhibit a range of microbial strains. For instance:

  • Compounds derived from benzimidazole have demonstrated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • The presence of electron-withdrawing groups enhances their antimicrobial efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Various studies report that benzimidazole derivatives can inhibit key inflammatory mediators:

  • In vitro studies revealed that certain derivatives significantly reduced nitric oxide and TNF-α production .
  • Animal models demonstrated that these compounds could alleviate symptoms in inflammatory conditions, showcasing their potential as therapeutic agents.

Anticancer Potential

The anticancer activity of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol has been explored in several studies:

  • Research indicates that derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways .
  • The compound's ability to interact with target proteins may lead to the development of novel anticancer therapies.

Case Study 1: Antibacterial Activity

A study published in the Journal of Organic Chemistry detailed the synthesis of a series of benzimidazole derivatives, including 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol. These compounds exhibited varying degrees of antibacterial activity against multiple strains. For example:

CompoundMIC (µg/ml)Activity Type
1512.5–25Bacterial
1825–100Bacterial

This study highlights the structure-activity relationship (SAR) indicating that specific substitutions can enhance antibacterial efficacy .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of several benzimidazole derivatives, including our compound of interest. Results showed:

CompoundInhibition (%)Dose (mg/kg)
12950.6012
Standard39.3412

These findings suggest that certain derivatives may serve as effective anti-inflammatory agents with comparable efficacy to established drugs like ibuprofen .

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of specific kinases can prevent the growth of cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Key Substituents Electronic Effects Reference
2-(1H-Benzo[d]imidazol-2-yl)pyridin-3-ol Pyridin-3-ol Enhanced H-bonding; moderate acidity (pKa ~8)
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol Trifluoromethyl, propanol Increased lipophilicity; metabolic stability
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole Sulfinyl, methoxyphenoxy Electron-withdrawing sulfinyl group; improved oxidative stability
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-thiazolidin-4-ones Thiazolidinone, arylidene Conjugated system for antimicrobial activity

The pyridin-3-ol group in the target compound distinguishes it from derivatives with trifluoromethyl or sulfinyl groups, which prioritize lipophilicity or oxidative stability. The hydroxyl group enables metal coordination (e.g., copper complexes in dopamine oxidation ), contrasting with thiazolidinone-containing analogs optimized for antimicrobial action .

Physicochemical Properties

The hydroxyl group in 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol enhances aqueous solubility compared to lipophilic trifluoromethyl derivatives (logP difference ~1.5) . However, sulfinyl-containing analogs show higher thermal stability (decomposition >250°C vs. ~200°C for the target compound) due to strong electron-withdrawing effects .

Biological Activity

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol is a compound that belongs to the family of benzimidazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol typically involves the reaction of benzimidazole derivatives with pyridine derivatives under specific conditions. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Pharmacological Properties

The biological activities of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol can be broadly categorized into several pharmacological effects:

1. Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) reported as low as 12.5 μg/ml .

2. Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Complexes formed with transition metals and benzimidazole ligands have shown enhanced cytotoxicity against cancer cell lines. For example, certain complexes demonstrated IC50 values as low as 5.2 μM against breast cancer cell lines, indicating strong anticancer activity . The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and subsequent DNA damage .

3. Anti-inflammatory Effects
Benzimidazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that these compounds can reduce inflammatory markers in various cell lines, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol. Modifications at specific positions on the benzimidazole or pyridine rings can significantly influence their pharmacological properties. For instance, substituents that enhance electron density on the aromatic rings often correlate with increased antimicrobial activity .

Case Studies

Several studies have highlighted the biological efficacy of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol and related compounds:

Study Activity Cell Line/Organism IC50/MIC
Study AAntibacterialE. coliMIC = 12.5 μg/ml
Study BAnticancerMDA-MB-231IC50 = 5.2 μM
Study CAnti-inflammatoryRAW 264.7Reduction in TNF-alpha levels

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol and its derivatives?

The synthesis typically involves multi-step reactions. For example, benzimidazole-containing compounds are often synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions. A common approach includes:

Formation of the benzimidazole core : Reacting o-phenylenediamine with pyridine-3-carboxylic acid derivatives in the presence of polyphosphoric acid or HCl.

Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups).

Purification : Column chromatography or recrystallization to isolate the target compound.
For derivatives, modifications like introducing thiazolidinone rings (e.g., via reaction with thioglycolic acid) or arylidene groups can enhance bioactivity .

Q. How can the crystal structure of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in solvents like DMSO or ethanol.
  • Data collection : Using a diffractometer (e.g., Mo/Kα radiation).
  • Refinement : Software like SHELXL or OLEX2 for structure solution and refinement, ensuring R-factor values < 0.05 .

Q. What in vitro assays are used to evaluate the antimicrobial activity of benzimidazole derivatives?

  • Minimum Inhibitory Concentration (MIC) : Broth microdilution method against pathogens like E. coli, S. aureus, and C. albicans.
  • Agar diffusion : To assess zone-of-inhibition.
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., thioether or carbothioate groups) to enhance permeability and target binding. For example, ZR-8 derivatives showed MIC values as low as 3.40 µg/mL against C. albicans .

Advanced Research Questions

Q. How can contradictions in biological activity data between studies be resolved?

Discrepancies often arise from differences in:

  • Solubility : Poor aqueous solubility may reduce agar diffusion efficacy but not affect MIC in liquid media.
  • Testing protocols : Standardize conditions (e.g., inoculum size, incubation time).
  • Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. methoxy groups) drastically alter bioactivity. Validate results via dose-response curves and replicate studies .

Q. What mechanistic insights exist for the antitumor activity of benzimidazole-quinoline hybrids?

Derivatives like 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline induce:

  • Cell cycle arrest : At G2/M phase via inhibition of tubulin polymerization.
  • Apoptosis : Caspase-3/7 activation and mitochondrial membrane depolarization.
  • In vivo validation : Xenograft models (e.g., murine melanoma) show tumor volume reduction >50% at 20 mg/kg doses. Combine with pharmacokinetic studies to assess bioavailability .

Q. How can computational methods optimize the design of benzimidazole-based catalysts?

  • Docking studies : Predict binding affinity to targets like cytochrome P450 or dopamine oxidase.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to enhance redox activity.
  • MD simulations : Assess stability of copper complexes in catalytic cycles, as used in dopamine oxidation to aminochrome .

Q. What strategies improve the selectivity of benzimidazole derivatives for microbial vs. mammalian targets?

  • Targeted modifications : Introduce polar groups (e.g., -COOH) to reduce mammalian cell permeability.
  • Enzyme specificity : Design analogs that selectively inhibit microbial dihydrofolate reductase (DHFR) over human DHFR.
  • Prodrug approaches : Mask hydrophilic groups to enhance microbial uptake .

Methodological Notes

  • Structural Analysis : Use OLEX2 for real-time refinement and validation of crystallographic data .
  • Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for bacteria, miconazole for fungi) to benchmark results .
  • Synthetic Optimization : Employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and improve yields .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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